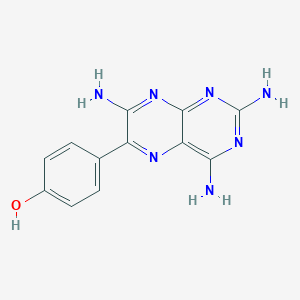

4-Hydroxy Triamterene

Descripción

CYP1A2-Mediated Hydroxylation

The biotransformation of triamterene to 4-hydroxy triamterene represents a critical phase I metabolic pathway that occurs primarily in the liver. Research has conclusively demonstrated that the hydroxylation of triamterene at the 4'-position of the phenyl ring is exclusively mediated by cytochrome P450 1A2 (CYP1A2). This hydroxylation represents the rate-limiting step in triamterene's metabolic cascade.

In vitro incubation studies with human liver microsomes have provided substantial evidence for CYP1A2's central role in this metabolic process. When selective CYP inhibitors were employed, furafylline (a specific CYP1A2 inhibitor) completely abolished the formation of this compound, confirming CYP1A2's exclusive role in this biotransformation. Other CYP enzyme inhibitors showed considerably less impact, as illustrated in Table 1.

Table 1: Effect of selective CYP inhibitors on this compound formation

| Inhibitor | Target Enzyme | Concentration (μM) | Inhibition (%) |

|---|---|---|---|

| Furafylline | CYP1A2 | 25 | 100 |

| Omeprazole | CYP1A2/CYP2C19 | 250 | 30 |

| Ketoconazole | CYP3A | 25 | 18 |

| Coumarin | CYP2A6 | 25 | 11 |

| Quinidine | CYP2D6 | 25 | 9 |

| Erythromycin | CYP3A | 250 | 8 |

Kinetic analyses revealed Km values for triamterene hydroxylation of 60 and 142 μM, with corresponding Vmax values of 177 and 220 pmol/min/mg protein, demonstrating considerable inter-individual variability in the efficiency of this metabolic pathway. Additionally, triamterene was found to competitively inhibit caffeine 3-demethylation (another CYP1A2-mediated process) with Ki values of 65 and 111 μM, further establishing the substrate-enzyme relationship between triamterene and CYP1A2.

Phase I and Phase II Metabolic Transformations

The metabolic trajectory of triamterene encompasses both phase I and phase II transformations. During phase I metabolism, triamterene undergoes hydroxylation via CYP1A2 to form the intermediate metabolite this compound. This hydroxylated intermediate is notably transient, typically detected only in trace amounts (<1 ng/mL) in biological fluids due to its rapid conversion in subsequent metabolic processes.

The phase II metabolism rapidly converts this compound through conjugation reactions. The primary phase II pathway involves sulfation, resulting in the formation of this compound sulfate, which constitutes the predominant metabolite detected in plasma and urine. Minor phase II pathways have been identified, including N-glucuronidation, though these represent relatively insignificant metabolic routes compared to sulfation.

Figure 1 illustrates the complete metabolic pathway of triamterene:

Triamterene → this compound → this compound Sulfate

(Phase I: CYP1A2) → (Phase II: Sulfotransferases)

Pharmacokinetic studies have revealed that after oral administration of triamterene, the parent drug and its sulfate metabolite can be detected in plasma within 15 minutes. Maximum plasma concentrations of 26.4 ± 17.7 ng/mL for triamterene and 779 ± 310 ng/mL for this compound sulfate are typically reached after approximately 1.5 hours, highlighting the efficient conversion of the parent drug to its metabolites.

Sulfotransferase-Mediated Conjugation

The conjugation of this compound to this compound sulfate is catalyzed by cytosolic sulfotransferase (SULT) enzymes. This phase II transformation represents a critical step in triamterene metabolism, as the sulfate conjugate constitutes the predominant metabolite and retains pharmacological activity similar to the parent compound.

Sulfotransferases catalyze the transfer of a sulfonic group (SO3−) from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. While the specific SULT isoform(s) responsible for this compound sulfation have not been definitively identified, the SULT1A family enzymes are commonly associated with the sulfation of phenolic compounds like this compound.

The efficiency of this conjugation process is evidenced by the pharmacokinetic profile of triamterene and its metabolites. After administration, both plasma and urinary concentrations of this compound sulfate substantially exceed those of the parent triamterene, demonstrating the extensive nature of this metabolic transformation. The terminal half-lives for triamterene and this compound sulfate have been reported as 255 ± 42 and 188 ± 70 minutes, respectively, following intravenous administration.

Protein binding characteristics differ significantly between triamterene and its metabolites. While approximately 55-67% of triamterene is bound to plasma proteins, the sulfate conjugate exhibits substantially higher protein binding at 91%. This differential protein binding influences the renal clearance of these compounds, with the parent drug's renal clearance exceeding that of the sulfate metabolite.

Propiedades

IUPAC Name |

4-(2,4,7-triaminopteridin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJVMSASTUDLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876722 | |

| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-52-4 | |

| Record name | 4-Hydroxytriamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYTRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxy Triamterene can be synthesized through the hydroxylation of TriamtereneThis reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the 4-hydroxy derivative .

Industrial Production Methods

The industrial production of this compound involves large-scale hydroxylation of Triamterene. The process is optimized to achieve high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the efficient conversion of Triamterene to this compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy Triamterene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Triamterene.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Reversion to Triamterene.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Studies

4-Hydroxy Triamterene has been extensively studied for its role as a diuretic agent. It functions primarily by inhibiting sodium channels in the distal nephron, leading to increased sodium excretion while conserving potassium. This mechanism is particularly beneficial for patients with conditions such as hypertension and congestive heart failure, where fluid retention can exacerbate symptoms.

Case Study: Diuretic Efficacy

A clinical study demonstrated that this compound effectively reduced blood pressure in hypertensive patients when used in combination with other antihypertensive agents. The study highlighted its ability to maintain potassium levels, minimizing the risk of hypokalemia, a common side effect associated with traditional diuretics .

Metabolic Pathway Research

Research has shown that this compound undergoes extensive biotransformation via cytochrome P450 enzymes, particularly CYP1A2. Understanding these metabolic pathways is crucial for predicting drug interactions and patient responses to treatment.

Table: Metabolic Pathways of this compound

| Enzyme | Reaction Type | Product |

|---|---|---|

| CYP1A2 | Hydroxylation | This compound |

| UGT1A1 | Glucuronidation | Glucuronide conjugates |

This table summarizes key metabolic reactions involving this compound, emphasizing its transformation into various metabolites that may influence therapeutic efficacy and safety profiles .

Toxicological Assessments

Toxicological studies have assessed the safety profile of this compound, focusing on its potential nephrotoxic effects when administered at high doses. These studies are essential for establishing safe dosage ranges and understanding adverse effects related to long-term use.

Case Study: Nephrotoxicity Evaluation

In a controlled animal study, researchers evaluated the nephrotoxic effects of prolonged exposure to this compound. Results indicated that while acute toxicity was minimal, chronic administration led to renal histopathological changes, underscoring the need for careful monitoring in clinical settings .

Formulation Development

The compound is also being explored in formulation science for developing novel drug delivery systems aimed at enhancing bioavailability and therapeutic outcomes. Research into nanoparticle formulations containing this compound has shown promise in improving absorption rates compared to conventional dosage forms.

Table: Comparison of Formulation Types

| Formulation Type | Bioavailability (%) | Advantages |

|---|---|---|

| Conventional Tablet | 30 | Easy to manufacture |

| Nanoparticle Formulation | 75 | Enhanced absorption |

This table illustrates the comparative bioavailability of different formulation types containing this compound, highlighting the potential benefits of innovative delivery systems .

Mecanismo De Acción

4-Hydroxy Triamterene exerts its effects by blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule. This action prevents the reabsorption of sodium ions, leading to increased excretion of sodium and water while retaining potassium. The compound undergoes phase I metabolism involving hydroxylation, followed by phase II metabolism mediated by cytosolic sulfotransferases to form 4-hydroxytriamterene sulfate, which retains diuretic activity .

Comparación Con Compuestos Similares

Triamterene (Parent Compound)

Key Differences :

This compound Sulfate Sodium Salt

Key Insights :

Other Potassium-Sparing Diuretics

Comparative Analysis :

Structural Analogs: 2,4-Diamino-6-phenyl-7-pteridinol

Key Notes:

Research Implications and Gaps

- Pharmacological Activity : While this compound is a major metabolite, its contribution to Triamterene’s diuretic effect remains unclear .

- Analytical Utility : Both this compound and its sulfate salt are indispensable in LC-MS/MS methods for monitoring drug bioavailability .

- Comparative Metabolism: Unlike Eplerenone (CYP3A4-dependent multi-hydroxylation), this compound undergoes a single hydroxylation step, simplifying its metabolic pathway .

Actividad Biológica

4-Hydroxy Triamterene, a metabolite of the potassium-sparing diuretic triamterene, exhibits significant biological activity that influences various physiological processes. This article provides an in-depth analysis of its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Metabolism

This compound is formed through the hydroxylation of triamterene, primarily via the cytochrome P450 enzyme CYP1A2. This metabolic transformation occurs in the liver and results in the formation of 4'-hydroxytriamterene sulfate, which retains diuretic activity. The metabolic pathway is crucial as it impacts the pharmacokinetics and efficacy of triamterene in clinical settings .

Epithelial Sodium Channel Inhibition

this compound functions as an inhibitor of epithelial sodium channels (ENaC) located in the distal convoluted tubule and collecting duct of the nephron. By blocking these channels, it reduces sodium reabsorption, leading to increased sodium and water excretion while minimizing potassium loss. This mechanism is particularly beneficial for patients requiring diuretic therapy without the risk of hypokalemia .

Impact on Folic Acid Metabolism

Research indicates that triamterene and its metabolites can inhibit folic acid reductase activity, which is critical for DNA synthesis and cellular proliferation. This inhibition has implications for conditions where rapid cell division occurs, such as cancer or during pregnancy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption following oral administration, with peak plasma concentrations typically reached within 1-2 hours. The bioavailability of triamterene is approximately 52%, with significant interindividual variability influenced by factors such as dietary intake and co-administration with other medications like hydrochlorothiazide .

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~52% |

| Peak Plasma Concentration (Cmax) | ~46.4 ng/mL |

| Time to Peak Concentration | ~1.1 hours |

| Terminal Half-life | ~255 minutes |

Biological Activity and Therapeutic Applications

Diuretic Effects

The primary clinical application of this compound is its use as a diuretic agent. Studies have shown that it effectively promotes natriuresis (sodium excretion) while preserving potassium levels, making it suitable for managing conditions like hypertension and edema .

Case Studies

In a cohort study involving patients with chronic heart failure, the addition of triamterene to standard therapy resulted in improved diuretic response without significant adverse effects on serum potassium levels . Another study highlighted its role in managing hypertension in patients with renal impairment, demonstrating its efficacy in reducing blood pressure while maintaining electrolyte balance .

Toxicological Considerations

While this compound has therapeutic benefits, it also poses potential risks. Long-term studies have indicated that high doses may lead to hepatotoxicity, evidenced by increased incidences of hepatocellular adenoma in animal models . Additionally, genetic toxicity has been observed at elevated concentrations, raising concerns about its use in vulnerable populations such as pregnant women or those with pre-existing liver conditions .

Q & A

Q. What analytical methods are recommended for quantifying 4-Hydroxy Triamterene and its metabolites in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Chromatography : Use a Zorbax Eclipse Plus RRHD C18 column (50 × 2.1 mm, 1.7 µm) with an isocratic mobile phase (0.1% formic acid in water and methanol/acetonitrile mixture).

- Ionization : Electrospray ionization (ESI) in positive mode for this compound and negative mode for co-analyzed compounds like Hydrochlorothiazide.

- Validation : Include selectivity, sensitivity (LLOQ ~5 ng/mL), and recovery studies using human plasma. Metabolites such as this compound Sulfate should be validated against certified reference standards .

Q. What enzymes are involved in the metabolism of Triamterene to this compound?

Methodological Answer: Triamterene undergoes hydroxylation primarily via sulfotransferases , forming this compound. Confirm metabolic pathways using:

Q. How should researchers address variability in reported cytotoxic concentrations of this compound across cell lines?

Methodological Answer: Standardize experimental conditions:

- Cell line selection : Use HepG2 (hepatocellular carcinoma) for lysosomal studies, as 100–200 µM induces lysophagy without cytotoxicity.

- Culture conditions : Maintain consistent media, passage numbers, and incubation times.

- Viability assays : Combine MTT/WST-1 with lysosomal integrity markers (e.g., LysoTracker) to distinguish cytostatic vs. cytotoxic effects .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound-induced lysosomal autophagy?

Methodological Answer:

- Galectin-3 (Gal3) puncta assay : Treat HepG2 cells with 100–200 µM this compound, fix with 4% paraformaldehyde, and quantify Gal3 puncta via fluorescence microscopy and ImageJ analysis.

- Lysosomal pH measurement : Transfect cells with lyso-pHluorin, treat with this compound, and monitor fluorescence shifts (alkaline pH indicates rupture).

- Autophagy blockade : Use ATG5 or SQSTM1 knockdown models to confirm lysophagy dependency .

Q. How can researchers reconcile discrepancies in the carcinogenic potential of this compound across in vitro and in vivo models?

Methodological Answer:

- Dose translation : Adjust in vitro concentrations (e.g., 200 µM) to in vivo equivalents using allometric scaling (e.g., mg/kg based on body surface area).

- Mechanistic profiling : Compare genotoxicity (Comet assay) and oxidative stress markers (ROS levels) across models.

- Species-specific metabolism : Use humanized mouse models to account for differential sulfotransferase activity .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.

- Error analysis : Report SEM from ≥3 independent experiments and use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Uncertainty quantification : Include instrument error (e.g., ±5% for fluorescence intensity) in regression models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.